molecular formula C7H2Br2N4 B1283001 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile CAS No. 87597-32-8

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile

Cat. No. B1283001
CAS RN: 87597-32-8
M. Wt: 301.93 g/mol
InChI Key: JWIKNKJBSJAYRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided detail the synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally related to imidazo[1,2-a]pyrazines. In the first paper, the synthesis involves a one-pot, four-component reaction using aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . The second paper describes a similar one-pot synthesis but utilizes a deep eutectic solvent (DES) composed of choline chloride and urea . These methods are noted for their high yields, short reaction times, and mild conditions, which could be relevant for the synthesis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.

Molecular Structure Analysis

While the molecular structure of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile is not analyzed in the provided papers, the structural analysis of pyrano[2,3-c]pyrazole derivatives is performed using melting point determination, IR, 1H NMR, and 13C NMR spectra . These techniques are essential for confirming the structure of synthesized compounds and could be applied to the analysis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile. However, the synthesis of related compounds suggests that the pyrazole ring can participate in various chemical reactions, which may include cyclocondensation and interactions with different reagents under catalytic conditions . These reactions are crucial for the functionalization of the core structure and could be extrapolated to the chemical behavior of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrano[2,3-c]pyrazole derivatives are characterized by their melting points and spectroscopic data . These properties are indicative of the purity and stability of the compounds. Although the exact properties of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile are not discussed, similar analytical methods can be employed to determine its physical and chemical characteristics.

Relevant Case Studies

The first paper also includes an evaluation of the antibacterial activity of the synthesized pyrano[2,3-c]pyrazole derivatives, showing that they were more active than the antibiotic cefazolin . This suggests potential pharmaceutical applications for these compounds, which may extend to 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile if it exhibits similar biological properties.

Scientific Research Applications

Nucleophilic Substitution Studies

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile has been studied for its chemical properties, particularly in nucleophilic substitution reactions. Research demonstrates the substitution of dibromoimidazo by a methoxy group, providing insights into the chemical behavior of this compound (Bonnet, Sablayrolles, & Chapat, 1984).

Bronchodilator Properties

This compound has been identified as a potent bronchodilator. The chemical synthesis of derivatives like SCA40 (6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile) has shown promising results in relaxing agents both in vitro and in vivo in animal models (Bonnet et al., 1998).

Antibronchospastic Activity

Further research into theophylline alternatives has led to the development of imidazo[1,2-alpha]pyrazine derivatives like 6-Bromo-8-(methylamino)imidazo[1,2-alpha]-pyrazine-3-carbonitrile, exhibiting potent bronchodilator properties without central nervous system stimulatory effects (Bonnet, Michel, Laurent, Sablayrolles, Rechencq, Mani, Boucard, & Chapat, 1992).

Fluorescence Properties

In a study focused on fluorescent properties, derivatives of pyrazolo[4',3':5,6]pyrido[1,2-a]benzimidazoles, which are structurally related to 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile, were synthesized and applied on polyester fibers as fluorescent brighteners, demonstrating excellent results (Rajadhyaksha & Rangnekar, 2007).

Medicinal Chemistry Advances

This compound also contributes to the advancements in medicinal chemistry, offering potential reevaluation of therapeutic strategies for conditions like asthma (Bonnet et al., 1998).

Safety And Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2N4/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKNKJBSJAYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557437
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile

CAS RN

87597-32-8
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Bonnet, A Michel, F Laurent… - Journal of medicinal …, 1992 - ACS Publications
Theophylline still occupies a dominant place in asthma therapy. Unfortunatly its adverse central nervous system (CNS) stimulant effects can dramatically limit its use, and adjustments in …
Number of citations: 87 pubs.acs.org

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